Acetic acid, (octadecyloxy)-

Description

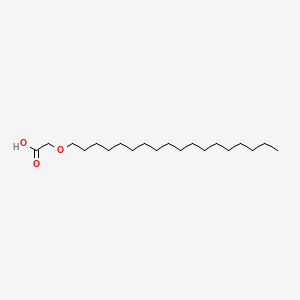

Acetic acid, (octadecyloxy)- is a fatty acid derivative where an octadecyloxy group (C₁₈H₃₇O-) is attached to the acetic acid backbone. Structurally, it is represented as CH₃COO-(CH₂)₁₇CH₃, though its precise configuration may vary depending on the synthetic pathway or natural source. This compound is notable for its amphiphilic properties, combining a polar carboxylic acid group with a long hydrophobic alkyl chain, making it suitable for applications in surfactants, emulsifiers, and bioactive formulations.

Properties

CAS No. |

112-83-4 |

|---|---|

Molecular Formula |

C20H40O3 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2-octadecoxyacetic acid |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(21)22/h2-19H2,1H3,(H,21,22) |

InChI Key |

NLXYWIJVTUKZQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (octadecyloxy)-, typically involves the esterification of acetic acid with octadecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:

CH3COOH+C18H37OH→CH3COOC18H37+H2O

Industrial Production Methods: On an industrial scale, the production of acetic acid, (octadecyloxy)-, can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

Hydrolysis is a primary reaction for esters, yielding acetic acid and octadecanol under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄ in aqueous medium.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

Example :

Base-Catalyzed Hydrolysis (Saponification)

-

Reagents : NaOH or KOH in aqueous or alcoholic solutions.

-

Mechanism : Nucleophilic attack by hydroxide ion forms a carboxylate salt.

Example :

Transesterification

This reaction replaces the octadecyloxy group with another alkoxy group using alcohols.

-

Reagents : Methanol, ethanol, or other alcohols with acid/base catalysts.

-

Products : Methyl acetate (if methanol is used) and octadecanol.

Example :

Carbodiimide-Mediated Coupling

-

Reagents : Acetic acid, octadecanol, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).

-

Conditions : Anhydrous dichloromethane at 0°C to room temperature .

-

Yield : Dependent on stoichiometry and purity of reagents.

Example :

Thermal Decomposition

At elevated temperatures (>440°C), esters like octadecyl acetate decompose into smaller molecules.

Reactivity with Metals

The ester reacts with reactive metals (e.g., Mg, Ca) to form acetate salts and hydrogen gas.

Key Research Findings

-

Synthesis Optimization : Carbodiimide-mediated coupling (EDC/DMAP) achieves high yields under mild conditions, avoiding side reactions .

-

Stability : The long alkyl chain reduces solubility in polar solvents, impacting reaction rates in hydrolysis .

-

Environmental Relevance : Atmospheric oxidation of analogous esters contributes to secondary organic aerosol (SOA) formation via radical pathways .

Scientific Research Applications

Acetic acid, (octadecyloxy)-, has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Medicine: Explored for its potential as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.

Mechanism of Action

The mechanism of action of acetic acid, (octadecyloxy)-, is primarily related to its ability to interact with biological membranes due to its amphiphilic nature. The octadecyloxy group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it a candidate for use in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with acetic acid, (octadecyloxy)-, differing primarily in the fatty acid backbone or the position of the octadecyloxy group. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Acetic Acid, (Octadecyloxy)- and Analogues

Key Research Findings

Biocontrol Potential: Compounds like stearic acid, 3-(octadecyloxy)propyl ester exhibit fungistatic effects against phytopathogens such as Fusarium spp., reducing mycotoxin production in crops .

Antimicrobial Synergy: Octadecyloxy-modified esters in Agarwood extracts synergize with sesquiterpenoids to inhibit Gram-positive bacteria more effectively than Gram-negative strains .

Structural Stability : These esters are sensitive to storage conditions. For example, rosemary essential oil (REO) additives reduce ester degradation in yogurt, preserving functional compounds like α-pinene and limonene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.